Cas no 2034576-09-3 (2-{1-(5-chloro-2-methoxybenzoyl)piperidin-3-yloxy}pyrimidine)

2-{1-(5-chloro-2-methoxybenzoyl)piperidin-3-yloxy}pyrimidine 化学的及び物理的性質
名前と識別子
-
- 2-{1-(5-chloro-2-methoxybenzoyl)piperidin-3-yloxy}pyrimidine
- AKOS026701496
- 2034576-09-3
- (5-chloro-2-methoxyphenyl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone
- 2-{[1-(5-chloro-2-methoxybenzoyl)piperidin-3-yl]oxy}pyrimidine
- F6480-2433
- (5-chloro-2-methoxyphenyl)-(3-pyrimidin-2-yloxypiperidin-1-yl)methanone
-
- インチ: 1S/C17H18ClN3O3/c1-23-15-6-5-12(18)10-14(15)16(22)21-9-2-4-13(11-21)24-17-19-7-3-8-20-17/h3,5-8,10,13H,2,4,9,11H2,1H3
- InChIKey: MIGFFBUPMYDXDV-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=C(C=1)C(N1CCCC(C1)OC1N=CC=CN=1)=O)OC
計算された属性
- せいみつぶんしりょう: 347.1036691g/mol
- どういたいしつりょう: 347.1036691g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 420
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.6Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
2-{1-(5-chloro-2-methoxybenzoyl)piperidin-3-yloxy}pyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6480-2433-50mg |
2-{[1-(5-chloro-2-methoxybenzoyl)piperidin-3-yl]oxy}pyrimidine |
2034576-09-3 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6480-2433-20μmol |
2-{[1-(5-chloro-2-methoxybenzoyl)piperidin-3-yl]oxy}pyrimidine |
2034576-09-3 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6480-2433-20mg |
2-{[1-(5-chloro-2-methoxybenzoyl)piperidin-3-yl]oxy}pyrimidine |
2034576-09-3 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6480-2433-2μmol |
2-{[1-(5-chloro-2-methoxybenzoyl)piperidin-3-yl]oxy}pyrimidine |
2034576-09-3 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6480-2433-2mg |
2-{[1-(5-chloro-2-methoxybenzoyl)piperidin-3-yl]oxy}pyrimidine |
2034576-09-3 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6480-2433-10mg |
2-{[1-(5-chloro-2-methoxybenzoyl)piperidin-3-yl]oxy}pyrimidine |
2034576-09-3 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6480-2433-5μmol |
2-{[1-(5-chloro-2-methoxybenzoyl)piperidin-3-yl]oxy}pyrimidine |
2034576-09-3 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6480-2433-15mg |
2-{[1-(5-chloro-2-methoxybenzoyl)piperidin-3-yl]oxy}pyrimidine |
2034576-09-3 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6480-2433-4mg |
2-{[1-(5-chloro-2-methoxybenzoyl)piperidin-3-yl]oxy}pyrimidine |
2034576-09-3 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6480-2433-25mg |
2-{[1-(5-chloro-2-methoxybenzoyl)piperidin-3-yl]oxy}pyrimidine |
2034576-09-3 | 25mg |
$109.0 | 2023-09-08 |
2-{1-(5-chloro-2-methoxybenzoyl)piperidin-3-yloxy}pyrimidine 関連文献
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Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
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Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
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Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
2-{1-(5-chloro-2-methoxybenzoyl)piperidin-3-yloxy}pyrimidineに関する追加情報
Introduction to 2-{1-(5-chloro-2-methoxybenzoyl)piperidin-3-yloxy}pyrimidine (CAS No. 2034576-09-3)
2-{1-(5-chloro-2-methoxybenzoyl)piperidin-3-yloxy}pyrimidine, identified by its CAS number 2034576-09-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its piperidine and pyrimidine moieties, which are widely recognized for their structural versatility and biological activity. The presence of a 5-chloro-2-methoxybenzoyl group further enhances its pharmacophoric potential, making it a valuable scaffold for drug discovery and development.
The structural composition of 2-{1-(5-chloro-2-methoxybenzoyl)piperidin-3-yloxy}pyrimidine is meticulously designed to interact with biological targets in a highly specific manner. The benzoyl moiety, in particular, is known for its ability to modulate enzyme activity and receptor binding, which has been extensively explored in the development of therapeutic agents. The piperidine ring contributes to the compound's solubility and metabolic stability, while the pyrimidine segment offers additional binding pockets for target interaction. This combination of structural features makes it an attractive candidate for further investigation in medicinal chemistry.
In recent years, there has been a surge in research focused on developing novel small molecules that can modulate key biological pathways involved in diseases such as cancer, inflammation, and neurodegeneration. 2-{1-(5-chloro-2-methoxybenzoyl)piperidin-3-yloxy}pyrimidine has emerged as a promising candidate in this context due to its unique structural properties. Preliminary studies have suggested that this compound exhibits inhibitory activity against certain enzymes and receptors, making it a potential lead compound for the development of new therapeutic agents.
One of the most compelling aspects of 2-{1-(5-chloro-2-methoxybenzoyl)piperidin-3-yloxy}pyrimidine is its potential to serve as a scaffold for structure-based drug design. By leveraging computational methods such as molecular docking and virtual screening, researchers can identify how this compound interacts with various biological targets. These insights can then be used to optimize its structure further, enhancing its potency and selectivity. The benzoyl group, in particular, has been shown to be a versatile pharmacophore that can be modified to improve binding affinity and reduce off-target effects.
The synthesis of 2-{1-(5-chloro-2-methoxybenzoyl)piperidin-3-yloxy}pyrimidine represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves careful regioselective functionalization of the piperidine ring followed by coupling with the pyrimidine moiety. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to ensure high yields and purity. These synthetic strategies not only highlight the ingenuity of modern chemical synthesis but also pave the way for scalable production methods.
Recent advancements in analytical chemistry have enabled researchers to thoroughly characterize 2-{1-(5-chloro-2-methoxybenzoyl)piperidin-3-yloxy}pyrimidine using state-of-the-art techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These studies have provided valuable insights into its molecular structure and conformational dynamics. Such detailed characterization is crucial for understanding its biological activity and for guiding further structural optimization.
The biological evaluation of 2-{1-(5-chloro-2-methoxybenzoyl)piperidin-3-yloxy}pyrimidine has revealed several promising properties. In vitro assays have demonstrated its ability to inhibit specific enzymatic targets relevant to various diseases. For instance, preliminary data suggest that this compound may exhibit inhibitory activity against kinases and phosphodiesterases, which are key players in cellular signaling pathways implicated in cancer progression. Additionally, its interaction with other biological targets such as receptors and ion channels has been explored, providing further evidence of its therapeutic potential.
The pharmacokinetic profile of 2-{1-(5-chloro-2-methoxybenzoyl)piperidin-3-yloxy}pyrimidine is another critical aspect that has been investigated. Studies have shown that this compound exhibits favorable solubility and metabolic stability, which are essential properties for any drug candidate. Furthermore, preliminary toxicological assessments have indicated that it is well-tolerated at tested doses, suggesting a low risk of adverse effects. These findings are encouraging and warrant further investigation into its safety profile.
The development of novel therapeutic agents often involves iterative cycles of synthesis, characterization, and biological testing. 2-{1-(5-chloro-2-methoxybenzoyl)piperidin-3-yloxy}pyrimidine serves as an excellent example of how these processes can be integrated to accelerate drug discovery efforts. By leveraging cutting-edge synthetic methodologies and advanced analytical techniques, researchers can rapidly generate and evaluate new molecular entities with improved pharmacological properties.
In conclusion, 2-{1-(5-chloro-2-methoxybenzoyl)piperidin-3-yloxy}pyrimidine (CAS No. 2034576-09-3) represents a significant advancement in pharmaceutical chemistry with substantial potential for therapeutic applications. Its unique structural features, coupled with promising preclinical data, make it a compelling candidate for further development. As research in this field continues to evolve, 2-{1-(5-chloro-2-methoxybenzoyl)piperidin-3-yloxy}pyrimidine is poised to play a pivotal role in the discovery and development of novel treatments for various human diseases.
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